molecular formula C18H25N5NaO9P B12808244 Bucladesine;Bucladesine sodium

Bucladesine;Bucladesine sodium

Cat. No.: B12808244
M. Wt: 509.4 g/mol
InChI Key: MBIUSAASWSOYGU-PFKWOCAFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bucladesine, also known as dibutyryl cyclic adenosine monophosphate, is a cyclic nucleotide derivative that mimics the action of endogenous cyclic adenosine monophosphate (cAMP). It is a cell-permeable cAMP analog and a phosphodiesterase inhibitor. Bucladesine is used in a variety of research applications due to its ability to induce normal physiological responses in cells, which cAMP alone cannot achieve .

Preparation Methods

Bucladesine can be synthesized through the esterification of cyclic adenosine monophosphate with butyric anhydride. The reaction involves the use of a base, such as pyridine, to catalyze the esterification process. The product is then purified through crystallization or chromatography . Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Bucladesine undergoes several types of chemical reactions, including:

    Hydrolysis: Bucladesine can be hydrolyzed to release butyric acid and cyclic adenosine monophosphate.

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Substitution: Bucladesine can undergo substitution reactions where the butyryl groups are replaced with other functional groups.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Bucladesine has a wide range of scientific research applications:

    Chemistry: It is used as a tool to study the effects of cAMP in various chemical reactions and pathways.

    Biology: Bucladesine is used to investigate cellular processes such as cell differentiation, proliferation, and apoptosis. It is also used in studies related to neurite outgrowth and synaptic plasticity.

    Medicine: Bucladesine has been studied for its potential therapeutic effects in conditions such as cardiac dysfunction, wound healing, and neurodegenerative diseases. It has shown promise in enhancing the effects of other drugs and reducing withdrawal symptoms in addiction studies.

    Industry: Bucladesine is used in the development of pharmaceuticals and as a research tool in various industrial applications

Mechanism of Action

Bucladesine exerts its effects by mimicking the action of endogenous cyclic adenosine monophosphate. It activates protein kinase A (PKA) by binding to the regulatory subunits, causing the release of the catalytic subunits. This activation leads to the phosphorylation of various target proteins, which in turn modulate different cellular processes. Bucladesine also inhibits phosphodiesterase, preventing the breakdown of cyclic adenosine monophosphate and prolonging its effects .

Comparison with Similar Compounds

Bucladesine is unique among cyclic nucleotide derivatives due to its cell permeability and stability. Similar compounds include:

    Cyclic adenosine monophosphate (cAMP): The endogenous form of bucladesine, but less stable and less permeable to cell membranes.

    Cyclic guanosine monophosphate (cGMP): Another cyclic nucleotide with similar functions but different molecular targets.

    8-Bromo-cyclic adenosine monophosphate: A more stable analog of cyclic adenosine monophosphate but with different cellular effects.

Bucladesine’s ability to permeate cell membranes and its stability make it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C18H25N5NaO9P

Molecular Weight

509.4 g/mol

IUPAC Name

sodium;[(4aR,6R,7aS)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate

InChI

InChI=1S/C18H24N5O8P.Na.H2O/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);;1H2/q;+1;/p-1/t10-,14+,15?,18-;;/m1../s1

InChI Key

MBIUSAASWSOYGU-PFKWOCAFSA-M

Isomeric SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.O.[Na+]

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.